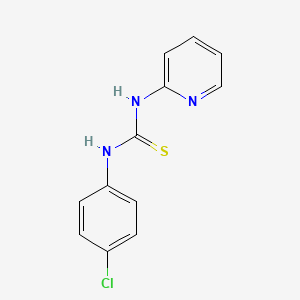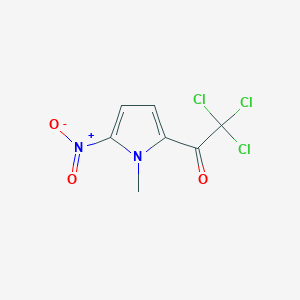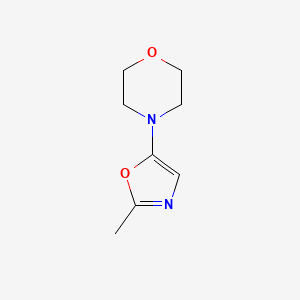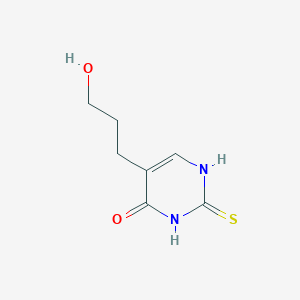
3-Bromo-1-methoxybutane
Übersicht
Beschreibung
3-Bromo-1-methoxybutane is a chemical compound with the molecular formula C5H11BrO . It has a molecular weight of 167.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-methoxybutane contains a total of 17 bonds, including 6 non-H bonds, 3 rotatable bonds, and 1 aliphatic ether . The InChI code for this compound is 1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
3-Bromo-1-methoxybutane is a liquid at room temperature . It has a molecular weight of 167.05 .Wissenschaftliche Forschungsanwendungen
Fire Extinguishing Applications
3-Bromo-1-methoxybutane, a relative of 1-bromo-1-propane, has been studied for its potential in enhancing fire extinguishing capabilities. Research indicates that small amounts of such compounds can significantly improve the extinguishing ability of inert gases like nitrogen. A proposed arrangement for mixing these organic compounds with inert gases before application to fires was also discussed (Zou, Vahdat, & Collins, 2001).
Chemical Synthesis and Reactions
The compound has been explored in various chemical reactions, demonstrating its versatility in chemical synthesis:
- In a study, (E)-4-Methoxymethoxy-3-methylbut-3-en-2-one, a compound related to 3-Bromo-1-methoxybutane, exhibited high regio- and anti-stereo-selectivity in reactions with NBS in propan-1-ol. The study also proposed a model to account for the role of certain units in the stereoinduction process (Idris et al., 2000).
- The compound's role in the synthesis of enynes via tetraphosphine–palladium-catalyzed reactions has been documented. The research indicated the compound's participation in Sonogashira cross-coupling reactions with a variety of alkynes, leading to the formation of corresponding 1,3-enynes (Feuerstein, Chahen, Doucet, & Santelli, 2006).
- Another study focused on the use of 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. This compound, related to 3-Bromo-1-methoxybutane, demonstrated potential as a bio-based solvent with the ability to substitute carcinogenic halogenated solvents in certain applications (Jin et al., 2021).
Pharmacological Research
In pharmacological research, derivatives of bromoalkanes, closely related to 3-Bromo-1-methoxybutane, have been synthesized and evaluated for their antidepressant activities. The study reported that synthesized compounds exhibited antidepressant activity after intraperitoneal injection to mice, indicating the potential medicinal applications of such compounds (Khaliullin et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-1-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOMXBDHZVLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methoxybutane | |
CAS RN |
53424-50-3 | |
| Record name | 3-bromo-1-methoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



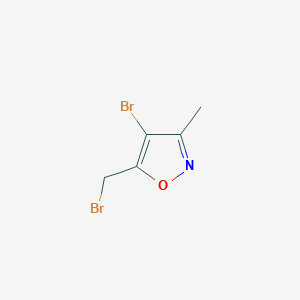

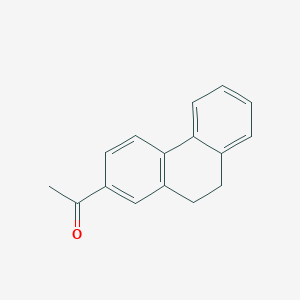
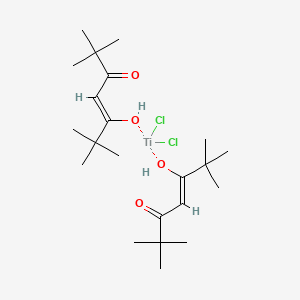
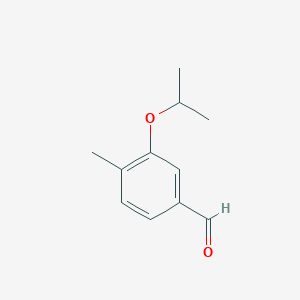
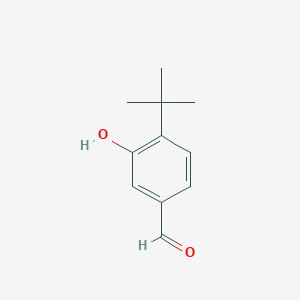
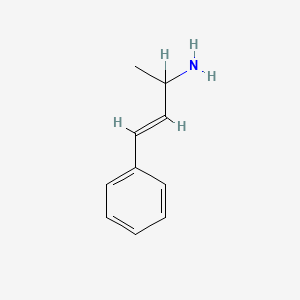
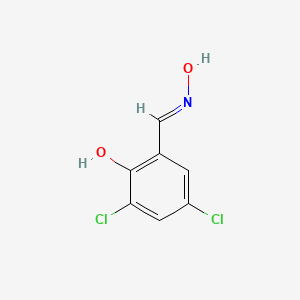
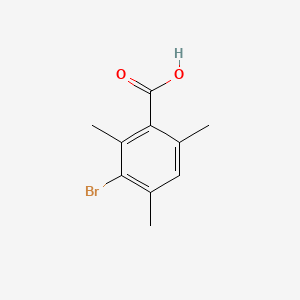
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3270746.png)
